molecular formula C11H18O4 B11940954 3-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)dihydrofuran-2(3H)-one

3-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)dihydrofuran-2(3H)-one

Cat. No.: B11940954
M. Wt: 214.26 g/mol
InChI Key: DVYHOFKVLQBDMF-UHFFFAOYSA-N
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Description

3-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)dihydrofuran-2(3H)-one is an organic compound with the molecular formula C11H18O4. This compound is characterized by the presence of a tetrahydropyran ring and a dihydrofuranone moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)dihydrofuran-2(3H)-one typically involves the reaction of tetrahydro-2H-pyran-2-ol with dihydrofuran-2(3H)-one under acidic conditions. The reaction proceeds through the formation of an ether linkage between the tetrahydropyran and dihydrofuranone units.

Industrial Production Methods

Industrial production of this compound can be achieved through a continuous flow process, where the reactants are mixed and passed through a reactor under controlled temperature and pressure conditions. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)dihydrofuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic conditions.

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)dihydrofuran-2(3H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Tetrahydro-2H-pyran-2-ol
  • Dihydrofuran-2(3H)-one
  • 3-(2-Hydroxyethyl)dihydrofuran-2(3H)-one

Uniqueness

3-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)dihydrofuran-2(3H)-one is unique due to its combined structural features of tetrahydropyran and dihydrofuranone. This combination imparts distinct chemical reactivity and versatility, making it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

3-[2-(oxan-2-yloxy)ethyl]oxolan-2-one

InChI

InChI=1S/C11H18O4/c12-11-9(5-8-15-11)4-7-14-10-3-1-2-6-13-10/h9-10H,1-8H2

InChI Key

DVYHOFKVLQBDMF-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCC2CCOC2=O

Origin of Product

United States

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